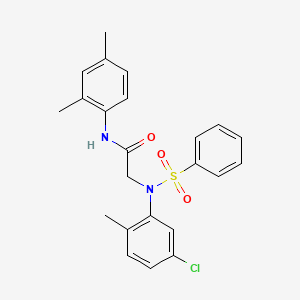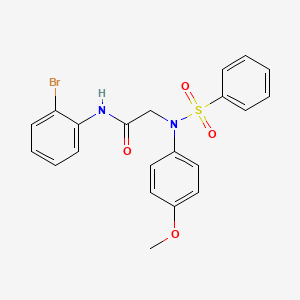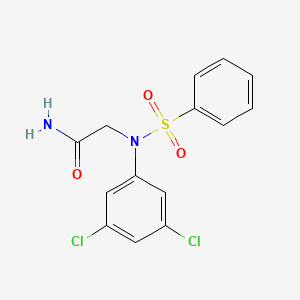![molecular formula C25H26N2O5S B3742103 ethyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3742103.png)
ethyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Vue d'ensemble
Description
Ethyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate, commonly known as E-64, is a potent and irreversible cysteine protease inhibitor. It was first isolated from the culture broth of Aspergillus japonicus in 1971. Since then, E-64 has been widely used in scientific research for its ability to inhibit a broad range of cysteine proteases, including cathepsins, calpains, and papain-like enzymes.
Mécanisme D'action
E-64 irreversibly inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from cleaving its substrate and leads to the accumulation of inactive protease-substrate complexes.
Biochemical and Physiological Effects:
Due to its ability to inhibit a broad range of cysteine proteases, E-64 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the processing of major histocompatibility complex (MHC) class II antigens, which are required for the activation of T cells. E-64 has also been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of cathepsin B. Additionally, E-64 has been shown to prevent muscle degeneration by inhibiting the activity of calpains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using E-64 in lab experiments is its ability to irreversibly inhibit cysteine proteases. This allows for the accumulation of inactive protease-substrate complexes, which can be used to study the role of cysteine proteases in various biological processes. However, one of the limitations of using E-64 is its irreversible nature, which can make it difficult to study the recovery of protease activity after inhibition.
Orientations Futures
There are several future directions for the use of E-64 in scientific research. One potential direction is the development of E-64 derivatives with improved specificity and potency for specific cysteine proteases. Another direction is the use of E-64 in combination with other inhibitors to study the role of multiple proteases in biological processes. Additionally, E-64 could be used in the development of new therapies for diseases such as cancer and neurodegenerative diseases by targeting specific cysteine proteases involved in these diseases.
Applications De Recherche Scientifique
E-64 has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins B, H, and L, which are involved in antigen processing and presentation, tumor invasion, and metastasis. E-64 has also been used to study the role of calpains in muscle degeneration and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 2-[[2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-25(29)22-7-5-6-8-23(22)26-24(28)17-27(20-13-9-18(2)10-14-20)33(30,31)21-15-11-19(3)12-16-21/h5-16H,4,17H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWONLANGFSEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3742023.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide](/img/structure/B3742028.png)
![N-[(cyclopentylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3742031.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B3742034.png)


![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3742057.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3742058.png)




![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-2-naphthylbenzamide](/img/structure/B3742095.png)
